molecular formula C12H9NO2 B14556980 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- CAS No. 61995-33-3

3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl-

Cat. No.: B14556980
CAS No.: 61995-33-3
M. Wt: 199.20 g/mol
InChI Key: BGUJADYMKQFGJP-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl-: is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the third position, a phenyl group at the first position, and a keto group at the second position. It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Nicotinonitrile: One common method to synthesize 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- is through the hydrolysis of nicotinonitrile.

    Aerobic Oxidation: Another method involves the aerobic oxidation of the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis of nicotinonitrile or oxidation of the corresponding alcohol. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: 3-Pyridinecarboxylic acid.

    Reduction: 3-Pyridinecarbinol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- involves its interaction with various molecular targets and pathways. In biochemical reactions, it acts as an electrophile, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of Schiff bases and other derivatives, which are important in various biological processes .

Comparison with Similar Compounds

    Pyridine-2-carboxaldehyde (Picolinaldehyde): Similar structure but with the formyl group at the second position.

    Pyridine-4-carboxaldehyde (Isonicotinaldehyde): Similar structure but with the formyl group at the fourth position.

    Nicotinaldehyde: Another isomer with the formyl group at the third position.

Uniqueness:

Properties

IUPAC Name

2-oxo-1-phenylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJADYMKQFGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487487
Record name 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-33-3
Record name 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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